molecular formula C22H14Cl4N4O7S2 B1141679 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate CAS No. 123333-91-5

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate

Cat. No.: B1141679
CAS No.: 123333-91-5
M. Wt: 652.3 g/mol
InChI Key: WXFCKVHLDOIRDU-UHFFFAOYSA-L
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Description

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate (CAS 123333-91-5) is a diazonium salt complex with the molecular formula C₆Cl₂H₃N₂·C₁₀H₇O₆S₂·H₂O. It is characterized as a faint yellow to beige crystalline powder, hygroscopic, and stored at 2–8°C for long-term stability . The compound features a diazonium group (-N≡N⁺) attached to a 2,4-dichlorobenzene ring, paired with a 1,5-naphthalenedisulfonate counterion. Its primary application lies in organic synthesis, serving as a precursor for pharmaceuticals, dyes, and polymer catalysts . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .

Properties

CAS No.

123333-91-5

Molecular Formula

C22H14Cl4N4O7S2

Molecular Weight

652.3 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate

InChI

InChI=1S/C10H8O6S2.2C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);2*1-3H;1H2/q;2*+1;/p-2

InChI Key

WXFCKVHLDOIRDU-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)Cl)[N+]#N.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O

Origin of Product

United States

Preparation Methods

Table 1: Synthesis Parameters and Outcomes

ParameterValue/RangeSource
Diazotization Temperature0–5°C
Coupling pH8–9
Reaction Time2–4 hours
Yield60–75% (reported)
Purity≥95% (HPLC)

Industrial and Research Applications

While primarily a research chemical, its applications inform synthesis optimization:

  • Dye Synthesis: Serves as an intermediate for azo dyes due to its chromophoric stability.

  • Electrochemical Sensors: Functional groups enhance sensor sensitivity for pollutant detection.

Challenges and Optimization Strategies

Common challenges include low yields due to diazonium instability and hydrate variability. Strategies for improvement involve:

  • Low-Temperature Reactors: Minimize thermal decomposition.

  • Alternative Coupling Agents: Testing sulfonic acid derivatives for faster kinetics.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its diazonium group, which can undergo various reactions to form different products. The diazonium group acts as an electrophile, reacting with nucleophiles to form azo compounds or substituted aromatic compounds. These reactions are facilitated by the presence of acidic conditions and low temperatures .

Comparison with Similar Compounds

Fast Red B Salt (CAS 49735-71-9)

  • Structure : 2-Methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulfonate.
  • Application : Used as a diazo dye intermediate for textiles and biological staining. Unlike the target compound, Fast Red B is optimized for colorfastness rather than synthetic versatility.
  • Stability : Water-soluble and stable under ambient conditions, contrasting with the target compound’s sensitivity to heat and moisture .

2,4-Dichlorobenzenediazonium Tetrafluoroborate (CAS 21872-70-8)

  • Structure : Diazonium group paired with tetrafluoroborate (BF₄⁻) instead of naphthalenedisulfonate.
  • Application : A more thermally stable diazonium salt used in photolithography and electrophilic substitutions. The absence of sulfonate groups reduces its solubility in polar solvents compared to the target compound .

Functional Analogues: 1,5-Naphthalenedisulfonate-Based Salts

Clopidogrel 1,5-Naphthalenedisulfonate Monohydrate

  • Structure : A pharmaceutical salt combining the antiplatelet drug clopidogrel with 1,5-naphthalenedisulfonate.
  • Application : Enhances drug stability and bioavailability. Stability tests under moist heat (40°C, 75% RH) demonstrated superior resistance to degradation compared to sulfate salts, highlighting the sulfonate’s role in improving physicochemical properties .
  • Safety: No significant irritation hazards reported, unlike the target compound’s reactive diazonium group .

Direct Blue 71 (CAS 4399-55-7)

  • Structure : Tetrasodium salt with azo linkages and 1,5-naphthalenedisulfonate groups.
  • Application : A textile dye with high affinity for cellulose. The sulfonate groups enhance water solubility and dye fixation, diverging from the target compound’s role as a synthetic intermediate .

Coordination Compounds and Metal-Organic Frameworks (MOFs)

[Pb(1,5-nds)(H₂O)] MOF

  • Structure : Lead(II) coordinated with 1,5-naphthalenedisulfonate (1,5-nds) and water.
  • Application: Exhibits nonlinear optical properties due to Pb–S–O ring structures forming 1D channels. Unlike the target compound, this MOF is used in materials science rather than organic synthesis.
  • Safety : Lead content introduces toxicity concerns absent in the target compound .

Comparative Data Table

Compound Name CAS Number Key Functional Groups Primary Application Stability Profile Hazards
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate 123333-91-5 Diazonium, sulfonate Organic synthesis Stable at 2–8°C; hygroscopic H315, H319, H335
Fast Red B Salt 49735-71-9 Diazonium, nitro, sulfonate Dye intermediate Water-stable Not specified
Clopidogrel 1,5-naphthalenedisulfonate monohydrate N/A Sulfonate, drug moiety Pharmaceutical Stable under moist heat Low irritation
Direct Blue 71 4399-55-7 Azo, sulfonate Textile dye High thermal stability Not specified
[Pb(1,5-nds)(H₂O)] MOF N/A Sulfonate, lead coordination Optical materials Crystalline structure Lead toxicity

Key Research Findings

Synthetic Utility : The target compound’s diazonium group enables coupling reactions in dye and pharmaceutical synthesis, whereas clopidogrel naphthalenedisulfonate focuses on drug stability .

Solubility Differences : Sulfonate groups in Direct Blue 71 enhance water solubility for dyeing, while the target compound’s diazonium group limits its use in aqueous systems .

Stability Trade-offs : The target compound requires cold storage, whereas clopidogrel naphthalenedisulfonate and Fast Red B tolerate ambient conditions .

Biological Activity

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate (CAS Number: 123333-91-5) is a diazonium compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorobenzene moiety and naphthalenedisulfonate groups. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties based on diverse scientific studies.

The chemical formula for this compound is C22H14Cl4N4O7S2C_{22}H_{14}Cl_4N_4O_7S_2 with a molecular weight of approximately 540.3 g/mol. The compound is typically used in research settings for its reactive diazonium group, which can participate in various chemical reactions.

Antimicrobial Activity

Research has demonstrated that diazonium compounds can exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives of diazonium compounds against a range of pathogens. The results indicated that 2,4-Dichlorobenzenediazonium derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

PathogenActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Candida albicansModerate Activity
Aspergillus fumigatusModerate Activity

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce cell death in various cancer cell lines. Specifically, investigations using the MTT assay revealed that this compound significantly reduced the viability of human HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cells compared to control treatments .

Cell LineIC50 Value (µM)Reference
HepG-225
MDA-MB-23130

Antioxidant Activity

The antioxidant potential of the compound has also been explored. It was found to exhibit significant scavenging activity against free radicals, as measured by DPPH and ABTS assays. The antioxidant activity was comparable to standard antioxidants such as ascorbic acid .

Assay TypeScavenging Activity (%)Reference
DPPH70
ABTS65

The biological activities of 2,4-Dichlorobenzenediazonium are largely attributed to its ability to form reactive intermediates that can interact with cellular components. The diazonium group can undergo electrophilic substitution reactions with nucleophiles in biological systems, leading to cellular damage or apoptosis in targeted cells.

Case Studies

Several studies have investigated the application of diazonium compounds in medicinal chemistry:

  • Antimicrobial Applications : A study highlighted the use of diazonium salts in synthesizing new antimicrobial agents that showed enhanced activity against resistant strains of bacteria.
  • Cancer Treatment : Research indicated that derivatives of diazonium compounds could be developed into targeted therapies for specific cancer types by exploiting their cytotoxic properties.
  • Antioxidant Formulations : The incorporation of diazonium compounds into antioxidant formulations has been proposed as a means to enhance the stability and efficacy of these products.

Q & A

Q. How can researchers align studies of 2,4-dichlorobenzenediazonium salts with broader chemical theories (e.g., Marcus theory for electron transfer)?

  • Methodological Answer : Apply Marcus theory to quantify electron-transfer kinetics in diazonium-mediated redox reactions. Measure activation parameters (ΔH‡, ΔS‡) via Arrhenius plots of reaction rates under varying temperatures .

Q. What role does molecular orbital theory play in predicting regioselectivity in diazonium coupling reactions?

  • Methodological Answer : HOMO-LUMO gaps of diazonium salts and coupling partners (e.g., naphthalenedisulfonate) predict electron-rich sites for nucleophilic attack. Computational tools (Gaussian, ORCA) visualize frontier orbitals to guide synthetic design .

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